Lactose monohydrate
Overview
Description
Lactose monohydrate, a sugar derived from the milk of mammals, is a disaccharide consisting of galactose and glucose linked by a β1→4 glycosidic bond. It is a key carbohydrate in mammalian milk, with its concentration varying significantly across different species. The substance plays a crucial role in the food, pharmaceutical, and cosmetic industries due to its diverse applications. However, its solubility and crystallization properties pose challenges in product formulation and processing. Moreover, lactose monohydrate's transformation into various polymorphs under different conditions influences its functionality and stability in products (Hansen & Nielson, 2012).
Synthesis Analysis
Lactose monohydrate is naturally synthesized in the mammary glands of mammals, forming the major carbohydrate component of milk. The enzyme lactose synthase plays a crucial role in its synthesis, where it alters the specificity of β1,4-galactosyltransferse to enable the formation of lactose from glucose and galactose. This process is significantly influenced by α-lactalbumin, which enhances the enzyme's affinity for glucose, facilitating lactose production (Ramakrishnan & Qasba, 2001).
Molecular Structure Analysis
The molecular structure of lactose monohydrate has been extensively studied, revealing a complex arrangement of molecules held together by hydrogen bonds. It exists primarily in the α-anomer form, which is less soluble than the β-anomer and is known for its tendency to crystallize into large, detectable crystals if not controlled properly. The crystal structure analysis of lactose monohydrate has shown the importance of water molecules in its crystalline lattice, contributing to the stability and physical properties of the compound (Hirotsu & Shimada, 1974).
Chemical Reactions and Properties
Lactose monohydrate undergoes various chemical reactions that affect its functionality in different applications. It can participate in hydrolysis, transglycosylation, isomerization, and Maillard reactions, depending on the environmental conditions and the presence of catalysts. These reactions are crucial in the dairy industry, where lactose is fermented to produce yogurt and other fermented milk products, or transformed into value-added compounds (Hansen & Nielson, 2012).
Physical Properties Analysis
The physical properties of lactose monohydrate, including its melting point, heat of combustion, and specific optical rotation, are influenced by its molecular composition and crystalline structure. These properties are critical for its application in various industries, affecting the texture, stability, and appearance of products. The hydration lattice of lactose monohydrate can be altered under controlled conditions, affecting its physical characteristics and interaction with other substances (Drapier-Beche, Fanni, & Parmentier, 1999).
Chemical Properties Analysis
Lactose monohydrate's chemical properties are pivotal in its role as a functional ingredient. Its reactivity, solubility, and interaction with other molecules determine its suitability for various applications. Studies have focused on its behavior in different environments, highlighting the impact of factors such as temperature, pH, and the presence of other chemicals on its stability and reactivity. These properties are essential for optimizing lactose monohydrate's use in food formulations and pharmaceutical products (Adam, Rubio‐Texeira, & Polaina, 2005).
Scientific Research Applications
Pharmaceutical and Food Applications :
- Lactose monohydrate is extensively used as an excipient in pharmaceutical formulations, particularly in the production of tablets and capsules. It plays a crucial role in improving the stability and bioavailability of active pharmaceutical ingredients (Schæfer & Mathiesen, 1996).
- It's also a key ingredient in baby food, confectionery, and various food recipes, with its derivatives being particularly valuable for diabetics and infant nutrition (Pritzwald-Stegmann, 1986).
- In dairy technology, lactose monohydrate is critical for the production of concentrated, dehydrated, and frozen dairy products, with various useful derivatives produced via chemical, enzymatic, or microbiological methods (Fox, 2011).
Material Science and Engineering :
- Lactose monohydrate is utilized in studies focusing on agglomerate growth rate and high-viscosity mixing, showcasing its significance in material science research (Schæfer & Mathiesen, 1996).
- The dehydration mechanism of lactose monohydrate is studied to understand the crystal structure of lactose and its anomeric counterpart, which is valuable in crystallography and solid-state chemistry (Garnier, Petit, & Coquerel, 2002).
Inhalation Therapy :
- In the field of respiratory medicine, lactose monohydrate is used as a carrier for inhalation aerosols, affecting drug delivery and performance (Zeng et al., 2000).
Powder Technology :
- The modification of lactose monohydrate powder with pharmaceutical lubricants, such as magnesium stearate, enhances powder flow and reduces cohesion, which is crucial in the manufacturing of pharmaceuticals and fine powders (Zhou et al., 2011).
Energy Value in Dairy Products :
- Lactose contributes significantly to the energy value of milk and is an important ingredient for the food and pharmaceutical industries, indicating its nutritional and functional importance (Costa et al., 2019).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
Record name | alpha-Lactose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | alpha-Lactose monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20184 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lactose monohydrate | |
CAS RN |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
Record name | α-Lactose monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Lactose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactose monohydrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Lactose hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Lactose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTOSE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.